1,2-Epoxy-2-(2,4-difluorophenyl)-propane
CAS No.:
Cat. No.: VC14337121
Molecular Formula: C9H8F2O
Molecular Weight: 170.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F2O |
|---|---|
| Molecular Weight | 170.16 g/mol |
| IUPAC Name | 2-(2,4-difluorophenyl)-2-methyloxirane |
| Standard InChI | InChI=1S/C9H8F2O/c1-9(5-12-9)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 |
| Standard InChI Key | JQVLPAOXALFOPV-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CO1)C2=C(C=C(C=C2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1,2-Epoxy-2-(2,4-difluorophenyl)-propane features a strained epoxide ring (oxirane) attached to a propane backbone, with a 2,4-difluorophenyl group at the second carbon position. The molecular formula is C₁₁H₉F₂N₃O, and its IUPAC name is 1-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole . The fluorine atoms at the 2- and 4-positions of the phenyl ring enhance the compound’s electronic properties, influencing its reactivity in nucleophilic ring-opening reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 237.205 g/mol |
| Density | 1.464 g/cm³ |
| Boiling Point | 370.47°C at 760 mmHg |
| Flash Point | 177.86°C |
| Refractive Index | 1.625 |
| LogP (Partition Coefficient) | 1.482 |
The compound’s high boiling point and moderate lipophilicity (LogP = 1.482) suggest suitability for high-temperature reactions and compatibility with organic solvents.
Synthesis and Manufacturing
Stereoselective Epoxidation
The synthesis of 1,2-Epoxy-2-(2,4-difluorophenyl)-propane typically begins with the epoxidation of a precursor allylic alcohol. Lebouvier et al. (2006) demonstrated a method involving the treatment of 2-(2,4-difluorophenyl)prop-2-en-1-ol with meta-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding the epoxide with 97% purity after column chromatography . The reaction’s stereochemical outcome is critical, as the spatial arrangement of the epoxide oxygen influences downstream reactivity in drug synthesis.
Alternative Routes via Click Chemistry
Recent protocols employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties. For instance, Yu et al. (2013) utilized 1,2-Epoxy-2-(2,4-difluorophenyl)-propane as a scaffold for synthesizing fluconazole analogues, achieving enhanced antifungal activity through strategic functionalization .
Chemical Reactivity and Functionalization
Epoxide Ring-Opening Reactions
The strained epoxide ring undergoes nucleophilic attack at the less substituted carbon, enabling the formation of diverse derivatives. Common reactions include:
-
Amine Addition: Reaction with amines yields β-amino alcohols, pivotal in constructing triazole antifungals.
-
Acid-Catalyzed Hydrolysis: Generates vicinal diols, though this pathway is less utilized due to competitive side reactions.
Fluorine-Directed Reactivity
The electron-withdrawing fluorine atoms on the phenyl ring polarize the epoxide, accelerating reactions with soft nucleophiles like thiols and azides. This property is exploited in synthesizing sulfur- and nitrogen-containing bioactive molecules .
Applications in Pharmaceutical Chemistry
Role in Antifungal Drug Synthesis
1,2-Epoxy-2-(2,4-difluorophenyl)-propane is a key intermediate in producing Fluconazole, a frontline antifungal agent. The compound’s epoxide group reacts with 1,2,4-triazole under basic conditions to form the triazole ether linkage essential for inhibiting fungal cytochrome P450 14α-demethylase (CYP51) . Patents from 2016 highlight its use in novel azole alcohols with broad-spectrum activity against Candida and Aspergillus species .
Structure-Activity Relationship (SAR) Studies
Modifications to the propane backbone or fluorine substitution pattern significantly impact antifungal potency. For example, introducing nitro or cyano groups at the phenyl ring’s para position (as in Tang et al., 2013) enhanced MIC₈₀ values by 515-fold against Candida albicans compared to Fluconazole .
Recent Advances and Future Directions
Computational Drug Design
Molecular docking studies (Yu et al., 2013) have optimized triazole derivatives by simulating interactions with CYP51’s active site, reducing experimental trial-and-error .
Green Chemistry Approaches
Efforts to replace traditional solvents with ionic liquids or supercritical CO₂ aim to improve reaction sustainability without compromising yield.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume